Phenylmagnesium chloride

Catalog No.
S584932
CAS No.
100-59-4
M.F
C6H5ClMg
M. Wt
136.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylmagnesium chloride

CAS Number

100-59-4

Product Name

Phenylmagnesium chloride

IUPAC Name

magnesium;benzene;chloride

Molecular Formula

C6H5ClMg

Molecular Weight

136.86 g/mol

InChI

InChI=1S/C6H5.ClH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1

InChI Key

IWCVDCOJSPWGRW-UHFFFAOYSA-M

SMILES

C1=CC=[C-]C=C1.[Mg+2].[Cl-]

solubility

Reacts with water
Soluble in tetrahydrofuran
Soluble in ether (ethyl ether, other ethers may be used as solvents)

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[Cl-]

The exact mass of the compound Phenylmagnesium chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reacts with watersoluble in tetrahydrofuransoluble in ether (ethyl ether, other ethers may be used as solvents). It belongs to the ontological category of arylmagnesium halide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylmagnesium chloride (CAS 100-59-4) is a fundamental aryl Grignard reagent widely utilized for carbon-carbon bond formation, nucleophilic additions, and transition-metal-catalyzed cross-couplings. Typically supplied as a 2.0 M to 3.0 M solution in tetrahydrofuran (THF), it provides a highly stable, scalable source of nucleophilic phenyl groups . While sharing the same active carbanion as other phenylating agents, its specific chloride counterion imparts distinct physicochemical properties, particularly regarding byproduct solubility and mass efficiency. These attributes make it highly relevant for process chemists optimizing continuous flow manufacturing, large-scale Kumada couplings, and chemoselective late-stage functionalizations where reagent molecular weight and waste stream homogeneity are critical procurement factors [1].

Substituting Phenylmagnesium chloride with its closest analogs, Phenylmagnesium bromide (PhMgBr) or Phenyllithium (PhLi), frequently compromises process scalability and chemoselectivity. In flow chemistry and large-scale manufacturing, PhMgBr generates magnesium bromide (MgBr2) byproducts that exhibit lower solubility in THF compared to magnesium chloride (MgCl2), leading to salt precipitation and catastrophic reactor blockage[1]. From a mass efficiency standpoint, the higher molecular weight of the bromide salt inflates raw material mass requirements. Conversely, substituting with Phenyllithium introduces excessive reactivity; PhLi is prone to triggering single-electron transfer (SET) pathways, over-alkylation, and ring-opening in sensitive substrates, whereas the chloride Grignard strictly follows a controlled two-electron polar addition pathway [2]. Consequently, generic substitution disrupts both reactor operability and product purity.

Continuous Flow Processability: Prevention of Reactor Blockage

In the scale-out of Kumada cross-coupling reactions using continuous flow meso reactors, the choice of halide counterion dictates reactor uptime. Studies demonstrate that utilizing Phenylmagnesium chloride prevents the build-up of insoluble salts within the reactor bed. The resulting magnesium chloride (MgCl2) or mixed halide waste is highly soluble in THF under standard reaction conditions. In contrast, Phenylmagnesium bromide generates less soluble MgBr2, which precipitates and causes physical blockage of the micro- or meso-channels [1].

Evidence DimensionReactor operability and byproduct solubility in THF
Target Compound DataPhMgCl generates soluble MgCl2, enabling uninterrupted continuous flow operation.
Comparator Or BaselinePhMgBr generates less soluble MgBr2, leading to salt precipitation and flow disruption.
Quantified DifferencePhMgCl maintains a homogeneous waste stream; PhMgBr causes physical reactor blockage.
ConditionsContinuous flow meso reactor, THF solvent, Kumada cross-coupling conditions.

For industrial scale-up using flow chemistry, maintaining a highly soluble waste stream is critical to avoid catastrophic reactor fouling and production downtime.

Atom Economy and Industrial Mass Efficiency

For metric-ton scale manufacturing, the molecular weight of the organometallic reagent directly impacts transport, storage, and stoichiometric mass requirements. Phenylmagnesium chloride has a molecular weight of 136.88 g/mol, whereas Phenylmagnesium bromide weighs 181.33 g/mol. Procuring the chloride variant results in a 24.5% reduction in reagent mass required to deliver one mole of the reactive phenyl anion [1]. Additionally, the industrial precursor for PhMgCl (chlorobenzene) is significantly more cost-effective and atom-economical than bromobenzene.

Evidence DimensionReagent mass efficiency (Molecular Weight)
Target Compound DataPhMgCl MW = 136.88 g/mol.
Comparator Or BaselinePhMgBr MW = 181.33 g/mol.
Quantified Difference24.5% lower mass per mole of active phenylating agent for PhMgCl.
ConditionsStoichiometric calculations for industrial procurement and scale-up.

A 24.5% improvement in mass efficiency drastically reduces raw material procurement costs, transportation logistics, and downstream waste disposal volumes.

Chemoselective Addition: Avoidance of SET-Mediated Ring Opening

When reacting with sensitive carbonyl compounds, highly reactive organometallics like Phenyllithium (PhLi) or sterically hindered Grignards can initiate Single-Electron Transfer (SET) pathways, leading to radical intermediates and unwanted ring-opened byproducts. Mechanistic studies utilizing radical-clock ketones demonstrate that Phenylmagnesium chloride avoids these SET pathways, reacting almost exclusively via a controlled two-electron polar addition. This ensures clean 1,2-addition without the radical-mediated decomposition observed with more aggressive lithium analogs[1].

Evidence DimensionReaction pathway fidelity (Polar addition vs. SET)
Target Compound DataPhMgCl undergoes clean 1,2-addition without radical ring-opening.
Comparator Or BaselinePhenyllithium (PhLi) or bulky Grignards trigger SET, leading to complex mixtures.
Quantified DifferenceHigh chemoselectivity for PhMgCl vs. radical-mediated byproduct formation for PhLi.
ConditionsNucleophilic addition to sensitive radical-clock ketones at 20 °C.

When synthesizing complex APIs with sensitive functional groups, avoiding radical-mediated decomposition is essential for maximizing yield and minimizing purification bottlenecks.

Synergistic Reactivity in Turbo-Grignard Formulations (PhMgCl·LiCl)

Standard aryl Grignard reagents form polymeric aggregates in THF, which dampens their kinetic reactivity. The addition of Lithium Chloride to Phenylmagnesium chloride breaks these aggregates to form a highly reactive 'Turbo-Grignard' complex (PhMgCl·LiCl). This specific formulation exhibits significantly enhanced kinetic basicity compared to standard PhMgCl or PhMgBr, enabling rapid halogen-magnesium exchange and metalation of highly functionalized arenes at mild temperatures, avoiding the need for cryogenic conditions required by organolithiums [1].

Evidence DimensionKinetic reactivity and aggregate state
Target Compound DataPhMgCl·LiCl forms reactive monomers/dimers, enabling fast metalation at mild temperatures.
Comparator Or BaselineStandard PhMgCl or PhMgBr forms less reactive polymeric aggregates.
Quantified DifferenceDramatic increase in metalation rate and functional group tolerance without cryogenic cooling.
ConditionsHalogen-magnesium exchange or directed metalation in THF.

The ability to formulate PhMgCl into a Turbo-Grignard allows process chemists to functionalize sensitive substrates without resorting to expensive cryogenic infrastructure.

Continuous Flow Pharmaceutical Manufacturing

Leveraging its high byproduct solubility, Phenylmagnesium chloride is the specified arylating agent for continuous flow Kumada cross-couplings. It prevents the precipitation of magnesium halide salts, ensuring uninterrupted reactor uptime and seamless scale-out of API intermediates [1].

Large-Scale Biphenyl and Borinic Acid Synthesis

Due to its 24.5% superior mass efficiency over the bromide analog and the lower cost of its chlorobenzene precursor, PhMgCl is the preferred reagent for high-tonnage industrial production of diphenylborinic acids and biphenyl scaffolds, minimizing raw material footprint and waste disposal costs [2].

Controlled Mono-Arylation of Sensitive Carbonyls

In cases where phenyllithium causes over-addition or single-electron transfer (SET) side reactions, PhMgCl provides a controlled, purely polar two-electron addition. This makes it the reagent of choice for synthesizing mono-arylated alcohols or ketones from sensitive substrates without radical-mediated decomposition [3].

Late-Stage Functionalization via Turbo-Grignard Complexes

When formulated with LiCl as a Turbo-Grignard (PhMgCl·LiCl), it is utilized for the chemoselective metalation and functionalization of complex, polyfunctional heteroarenes. This formulation allows process chemists to bypass the cryogenic conditions typically required for organolithium reagents while maintaining high functional group tolerance [4].

Color/Form

Crystals

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (45.07%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

100-59-4

Wikipedia

Phenyl magnesium chloride

Methods of Manufacturing

Prepared by reacting chlorobenzene with magnesium at reflux temperatures in the presence of catalytic amounts of an organic nitrate.
Chloro-, bromo-, or iodobenzene will react with magnesium metal in ethereal solvents to produce phenylmagnesium chloride, bromide, or iodide (Grignard reagents).

General Manufacturing Information

Magnesium, chlorophenyl-: ACTIVE
Grignard reagent is basically an organomagnesium halide having a formula of RMgX where X is a halogen, and R is an alkyl or aryl (based on a benzene ring) group. On the event of Grignard Reaction, Grignard reagent is added to a ketone or aldehyde, to form a tertiary or secondary alcohol, respectively. The reaction with formaldehyde leads to a primary alcohol. Grignard reagent can be used for determining the number of halogen atoms present in a halogen compound. ... Used for the chemical analysis of certain triacylglycerols. /Grignard reagent/

Dates

Last modified: 08-15-2023

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